molecular formula C19H16ClFN2O4S B2438709 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine CAS No. 862799-03-9

4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine

Cat. No.: B2438709
CAS No.: 862799-03-9
M. Wt: 422.86
InChI Key: HZEKYWPDBUTBAB-UHFFFAOYSA-N
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Description

4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine is a complex organic compound that features a morpholine ring, an oxazole ring, and both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine typically involves multiple steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic aromatic substitution reactions.

    Sulfonylation: The sulfonyl group is introduced through the reaction of the oxazole derivative with a sulfonyl chloride.

    Morpholine Ring Formation: The final step involves the formation of the morpholine ring, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group.

    Reduction: Reduction reactions can occur at the oxazole ring or the sulfonyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are commonly used.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could make it useful in the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-chlorophenyl)oxazol-5-yl)morpholine: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-(4-((4-Methylphenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine: Similar structure but with a methylphenyl group instead of a chlorophenyl group.

Uniqueness

The presence of both chlorophenyl and fluorophenyl groups in 4-(4-((4-Chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)morpholine makes it unique, potentially offering distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClFN2O4S/c20-13-5-7-14(8-6-13)28(24,25)18-19(23-9-11-26-12-10-23)27-17(22-18)15-3-1-2-4-16(15)21/h1-8H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZEKYWPDBUTBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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